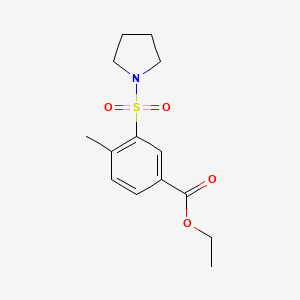![molecular formula C21H21N3O2S B5346006 1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-phenylpiperazine](/img/structure/B5346006.png)
1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-phenylpiperazine, commonly known as BDTMP, is a novel compound with potential applications in scientific research. BDTMP is a piperazine derivative that has been synthesized for its potential use as a tool compound in the study of certain biochemical pathways.
科学研究应用
BDTMP has potential applications in scientific research due to its ability to selectively modulate certain biochemical pathways. Specifically, BDTMP has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of cellular growth and survival. By inhibiting Hsp90, BDTMP can potentially be used to study the role of this protein in various disease states, including cancer and neurodegenerative disorders.
作用机制
The mechanism of action of BDTMP involves binding to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This leads to the degradation of client proteins that are dependent on Hsp90 for stability, ultimately resulting in cell death. The exact mechanism of action of BDTMP is still being studied, but it is believed to involve a complex interplay of protein-protein interactions and cellular signaling pathways.
Biochemical and Physiological Effects:
BDTMP has been shown to have a range of biochemical and physiological effects, including inhibition of tumor cell growth, induction of apoptosis, and modulation of immune system function. In addition, BDTMP has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using BDTMP in lab experiments is its specificity for Hsp90, which allows researchers to selectively target this protein without affecting other cellular processes. However, BDTMP is a relatively new compound and its long-term effects on cell function and viability are still being studied. In addition, BDTMP may have limited applications in certain research areas where other compounds with different mechanisms of action may be more appropriate.
未来方向
There are several potential future directions for research involving BDTMP. One area of interest is the development of new derivatives of BDTMP that may have improved potency or selectivity for Hsp90. In addition, further studies are needed to determine the long-term effects of BDTMP on cellular function and viability. Finally, BDTMP may have potential applications in the treatment of certain diseases, and further studies are needed to determine its efficacy and safety in a clinical setting.
Conclusion:
BDTMP is a novel compound with potential applications in scientific research. Its ability to selectively modulate certain biochemical pathways makes it a valuable tool for studying the role of proteins such as Hsp90 in disease states. While further research is needed to fully understand the mechanism of action and potential applications of BDTMP, it is clear that this compound has the potential to be a valuable tool in the study of cellular function and disease.
合成方法
BDTMP can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole, thioamide, and piperazine. The reaction is typically carried out in the presence of a catalyst and requires careful control of reaction conditions to achieve high yield and purity. The synthesis of BDTMP has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-4-18(5-3-1)24-10-8-23(9-11-24)13-17-14-27-21(22-17)16-6-7-19-20(12-16)26-15-25-19/h1-7,12,14H,8-11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNVVEPEROWOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5345923.png)

![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-3-propoxybenzamide](/img/structure/B5345939.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5345946.png)

![7-methyl-2-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5345961.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345968.png)
![N-(7-hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5345976.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5345985.png)

![1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide](/img/structure/B5345997.png)
![allyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346001.png)
![1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5346002.png)